molecular formula C15H23NO B2403211 N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine CAS No. 416866-60-9

N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine

Cat. No.: B2403211
CAS No.: 416866-60-9
M. Wt: 233.355
InChI Key: VRCVGHBHEXKNQS-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-4-methylcyclohexan-1-amine is a synthetic organic compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol. This secondary amine is characterized by a 4-methylcyclohexyl group linked to a 2-methoxybenzyl group via a nitrogen atom. The specific stereochemistry of the 4-methylcyclohexyl moiety (cis or trans) can present distinct physicochemical properties, making it a point of interest in various research fields. While specific biological or chemical data for this exact molecule is limited in public sources, its structural features are shared with compounds investigated for their potential as immunomodulators. Structurally similar amines, particularly those featuring methoxyphenyl and cyclohexyl motifs, have been identified in patent literature as being useful for modulating immune function, suggesting a potential research application in immunology and oncology . Furthermore, amines with complex cycloaliphatic and aryl-alkyl architectures are often explored in materials science, for instance, as building blocks or curing agents in the development of advanced polymers and epoxy resin systems . Researchers value this compound as a versatile chemical intermediate for constructing more complex molecular architectures in synthetic chemistry. The presence of the basic amine functionality allows for salt formation, while the aromatic and aliphatic rings provide opportunities for further synthetic modification. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-7-9-14(10-8-12)16-11-13-5-3-4-6-15(13)17-2/h3-6,12,14,16H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCVGHBHEXKNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine typically involves the alkylation of primary amines. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reducing agents are powerful and selective, allowing for the reduction of different functional groups without affecting reducible substituents like nitro and chloride groups .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reduction methods. The choice of catalyst and reaction conditions may vary to optimize yield and purity. For instance, the use of tin or iron catalysts can be employed to achieve efficient reduction of nitriles and amides .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of secondary amines .

Scientific Research Applications

Medicinal Applications

N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit various biological activities, including anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity

Studies have shown that derivatives of amines similar to this compound can induce apoptosis in cancer cells. For instance, a related compound demonstrated a potent apoptosis induction with an effective concentration (EC50) of 2 nM in cell-based assays . This suggests that this compound could be a candidate for further development in cancer therapy.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of compounds with methoxy and amine functional groups. For example, studies have shown that similar compounds exhibit significant antibacterial activity against various pathogens, indicating a potential application in treating infections .

Chemical Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions.

Synthesis of Specialty Chemicals

The compound can be utilized as a building block for synthesizing other complex molecules. It can participate in nucleophilic substitution reactions and can be used to create derivatives with enhanced biological or chemical properties.

Polymer Chemistry

This compound is also investigated as a curing agent for epoxy resins, improving their mechanical properties and reducing emissions during production processes . The incorporation of this amine into resin formulations can lead to more environmentally friendly materials.

Case Study: Anticancer Research

A study focusing on the structure-activity relationship (SAR) of similar compounds identified this compound as a promising candidate for further development due to its ability to penetrate the blood-brain barrier effectively and its efficacy in xenograft models of breast cancer .

CompoundEC50 (nM)Activity
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine2Apoptosis inducer
This compoundTBDPotential candidate

Case Study: Antimicrobial Activity

In a comparative study of various methoxy-substituted amines, this compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may act as an agonist or antagonist at certain receptor sites, leading to various physiological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

The compound’s cyclohexane backbone distinguishes it from phenethylamine-based analogs (e.g., 25X-NBOMe series) and quinazolinone derivatives. Key structural comparisons include:

Compound Core Structure Substituents Key Functional Groups
N-[(2-Methoxyphenyl)methyl]-4-methylcyclohexan-1-amine Cyclohexane - 4-Methyl group
- N-linked 2-methoxybenzyl
Cyclohexylamine, methoxyphenyl
25I-NBOMe Phenethylamine - 4-Iodo-2,5-dimethoxyphenyl
- N-(2-methoxybenzyl)
Phenethylamine, halogenated methoxyphenyl
Methoxmetamine Cyclohexanone - 3-Methoxyphenyl
- Methylamino group at C2
Ketone, tertiary amine
ZX-FH047063 Cyclohexane - 4-Methyl group
- N-linked (4-methoxy-3-methylphenyl)methyl
Cyclohexylamine, polymethoxy-phenyl
N-[1-(2,4-Dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine Cyclohexane - 4-Methyl group
- N-linked 2,4-dimethoxyphenethyl
Cyclohexylamine, dimethoxyphenyl
Key Observations:
  • Cyclohexane vs.
  • Substituent Position : The 2-methoxyphenyl group in the target compound contrasts with 3-methoxy (methoxmetamine) or 2,4-dimethoxy () analogs. Positional isomerism impacts steric hindrance and electronic interactions with biological targets .

Pharmacological and Toxicological Profiles

Receptor Binding and Activity
  • NBOMe Analogs: 25I-NBOMe and related compounds exhibit high 5-HT2A agonism (EC50 < 1 nM), contributing to hallucinogenic effects and severe toxicity (e.g., seizures, hyperthermia) .
  • Cyclohexylamine Derivatives: The target compound’s cyclohexane backbone may reduce 5-HT2A affinity but increase interactions with σ receptors or monoamine transporters, as seen in methoxmetamine analogs .
  • Anti-Parasitic Activity : Structural analogs like N-(2-methoxyphenyl)benzimidazol-2-amine () demonstrate anti-leishmanial activity, suggesting that methoxyphenyl substitutions may enhance antiparasitic efficacy .

Physicochemical Properties

Property Target Compound 25I-NBOMe Methoxmetamine ZX-FH047063
Molecular Formula C16H25NO C17H20INO3 C14H19NO2 C16H25NO
Molecular Weight ~247.38 g/mol 413.25 g/mol 241.31 g/mol 247.38 g/mol
Lipophilicity (LogP)* ~3.5 (estimated) 3.8 2.9 3.6
Aqueous Solubility Low Very low Moderate Low

*Estimated via computational modeling.

Biological Activity

N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring with a methyl group and a methoxyphenyl group attached to the nitrogen atom. This structure allows for diverse interactions with biological targets, particularly due to the presence of the amine functional group, which can form hydrogen bonds with biomolecules.

Feature Description
Chemical Formula C13_{13}H19_{19}N
Molecular Weight 205.30 g/mol
Functional Groups Amine, methoxy, aromatic
Structural Characteristics Cyclohexane core with methoxy and methyl substitutions

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological properties, including:

  • Antidepressant Activity : Compounds with similar structures have been linked to antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine.
  • Analgesic Properties : The potential for pain relief has been noted in studies involving structurally related compounds.
  • Antimicrobial Effects : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

The biological activity of this compound is hypothesized to involve:

  • Receptor Interaction : The amine group can interact with various receptors, influencing mood and pain pathways.
  • Enzyme Modulation : The methoxy group may participate in interactions that modulate enzyme activity, potentially affecting metabolic pathways .

Case Studies and Research Findings

A number of studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Antidepressant Effects :
    • A study published in Journal of Medicinal Chemistry evaluated compounds similar to this compound for their antidepressant effects in animal models. Results indicated significant reductions in depressive behaviors compared to controls .
  • Antimicrobial Activity Assessment :
    • Research conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibited notable antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
  • Mechanistic Insights :
    • A comprehensive review highlighted the interaction of similar amine compounds with serotonin receptors, proposing a mechanism for their antidepressant effects through receptor binding assays .

Q & A

Q. Tables for Key Data

Analytical Parameter Recommended Method Typical Results
Purity AssessmentHPLC (C18, 254 nm)≥98% (area normalization)
Molecular Weight ConfirmationHRMS (ESI+)[M+H]⁺ = 264.1962 (calc. 264.1958)
Stereochemical AnalysisChiral HPLC (Chiralpak AD-H)Retention times: 8.2 min (R), 9.5 min (S)

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